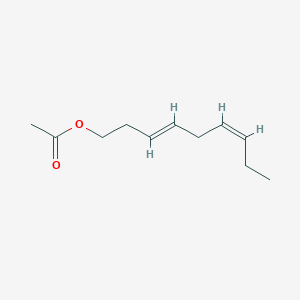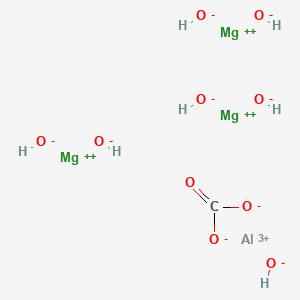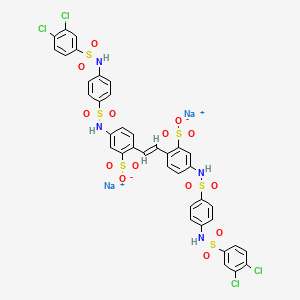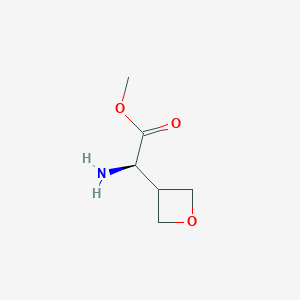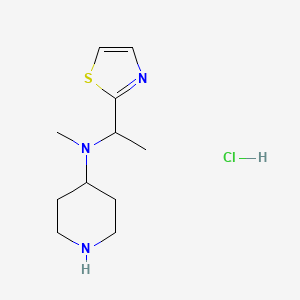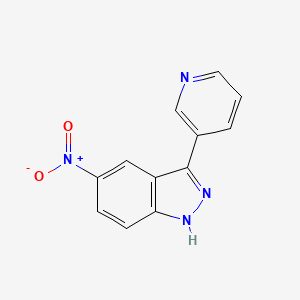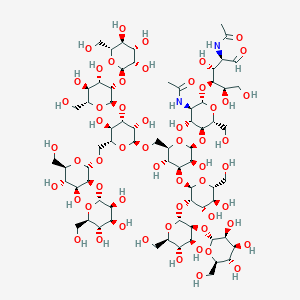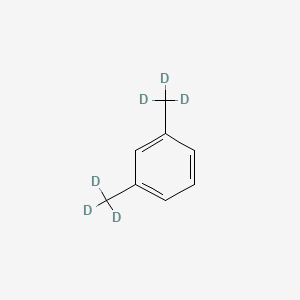![molecular formula C14H18O5S B1512820 Ethyl-5-[(4-methylphenyl)sulfonyl]-3-oxopentanoat CAS No. 1093348-62-9](/img/structure/B1512820.png)
Ethyl-5-[(4-methylphenyl)sulfonyl]-3-oxopentanoat
Übersicht
Beschreibung
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is a chemical compound with the empirical formula C14H18O5S . It has a molecular weight of 298.35 . This compound can be used as a reactant to prepare Ethyl 3-oxopent-4-enoate (Nazarov′s reagent) via base-induced β-elimination reaction .
Molecular Structure Analysis
The molecular structure of Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate includes an ethyl ester group, a ketone group, and a (4-methylphenyl)sulfonyl group . The SMILES string for this compound isCCOC(=O)CC(=O)CCS(=O)(=O)c1ccc(C)cc1 . Chemical Reactions Analysis
This compound can undergo base-induced β-elimination reaction to form Ethyl 3-oxopent-4-enoate, also known as Nazarov’s reagent . Nazarov’s reagent can be employed as an anulating agent in Robinson annulation of cyclic β-diketones and cycloalkanones .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 42-46 °C . It has a molecular weight of 298.35 and an empirical formula of C14H18O5S . The compound’s SMILES string isCCOC(=O)CC(=O)CCS(=O)(=O)c1ccc(C)cc1 .
Wissenschaftliche Forschungsanwendungen
Synthese von Nazarovs Reagenz
Ethyl-5-[(4-methylphenyl)sulfonyl]-3-oxopentanoat: wird bei der Synthese von Nazarovs Reagenz durch eine baseninduzierte β-Eliminierungsreaktion verwendet . Dieses Reagenz ist ein Schlüsselelement in Robinson-Annulationsreaktionen, die für die Konstruktion komplexer cyclischer Strukturen von entscheidender Bedeutung sind, die häufig in Naturprodukten und Pharmazeutika vorkommen.
Anulierungsmittel in der organischen Synthese
Die Verbindung dient als Anulierungsmittel bei der Robinson-Annulation von cyclischen β-Diketonen und Cycloalkanonen . Dieser Prozess ist für die Bildung polycyclischer Verbindungen unerlässlich, die den Kern vieler biologisch aktiver Moleküle bilden.
Bildung von γ-Pyronen
Es wird auch bei der Bildung von γ-Pyronen über triflsäureanhydrid-vermittelte elektrophile Kondensationsreaktionen eingesetzt . γ-Pyrone sind in der medizinischen Chemie von Bedeutung, da sie in verschiedenen Naturprodukten mit biologischen Aktivitäten vorkommen.
C-C-Bindungsbildung
Die Verbindung ist ein Reaktant für die C-C-Bindungsbildung, eine grundlegende Art von Reaktion in der organischen Synthese, die zur Bildung einer Vielzahl komplexer organischer Strukturen führt .
Vorläufer für die Synthese von Arylthiopentanoaten
Ethyl-3-oxo-5-tosylpentanoat: dient als Vorläufer bei der einfachen und effizienten Synthese von Ethyl-3-oxo-5-arylthiopentanoaten . Diese sind Vorläufer für das Nazarov-Reagenz, das in der synthetischen organischen Chemie weit verbreitet ist, insbesondere bei der Totalsynthese von Naturprodukten.
Anwendungen in der analytischen Chemie
Diese Verbindung kann in der analytischen Chemie zur Identifizierung und Quantifizierung verschiedener Substanzen verwendet werden, da sie bei der Synthese von analytischen Reagenzien eine Rolle spielt .
Labortechniken und Herstellung
Im Kontext von Labortechniken und Herstellung ist die Verbindung aufgrund ihrer Rolle als Ester ein Kandidat für die Verwendung in Kondensationsreaktionen, die für die Herstellung von Polymeren und anderen komplexen Materialien von entscheidender Bedeutung sind .
Safety and Hazards
The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Danger" . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfonyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-3-19-14(16)10-12(15)8-9-20(17,18)13-6-4-11(2)5-7-13/h4-7H,3,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRUPJUUTCSBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746329 | |
| Record name | Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093348-62-9 | |
| Record name | Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093348-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1093348-62-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate?
A1: Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is characterized by the following:
- Molecular Formula: C14H18O5S [, ]
- Molecular Weight: 298.36 g/mol []
- Spectroscopic Data: The compound's identity and purity are confirmed through Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) analysis. []
- Physical State and Appearance: It exists as a white solid at room temperature. []
Q2: Why is Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate considered a valuable reagent in organic synthesis?
A2: This compound serves as a bench-stable precursor to Ethyl 3-oxopent-4-enoate, commonly known as Nazarov's reagent. [, ] Nazarov's reagent is a highly reactive compound, difficult to store and handle. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate offers a solution by allowing for the in situ generation of Nazarov's reagent through base-induced β-elimination. [, ] This means researchers can generate the reactive species directly in their reaction mixture, avoiding the challenges of handling the isolated reagent. This property makes Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate a valuable tool in organic synthesis, particularly in annulation reactions where Nazarov's reagent is widely employed. [, ]
Q3: What are the advantages of the synthetic routes used to prepare Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate?
A3: The research highlights two efficient synthetic pathways for this compound: []
- Method A: This route utilizes readily available adducts of sodium p-toluenesulfinate and acrylic acid, proceeding through an imidazolide intermediate and employing Masamune's procedure with a magnesium malonate salt. []
- Method B: This method leverages a zinc-catalyzed Blaise reaction on an acrylonitrile-derived adduct, followed by hydrolysis, to efficiently produce the target compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)

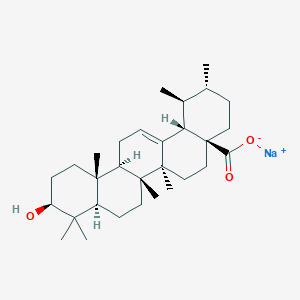
![3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1512750.png)
